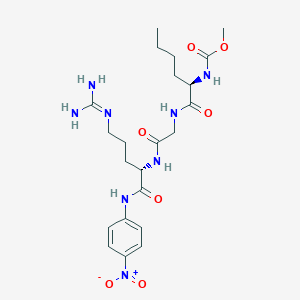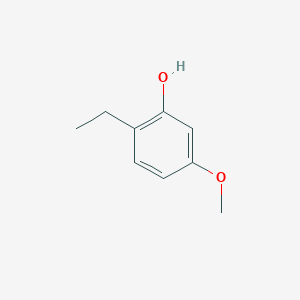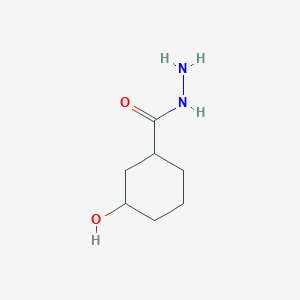
Methoxycarbonyl-D-Nle-Gly-Arg-pNA
Übersicht
Beschreibung
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic trypsin substrate that serves as a substrate for coagulation factors IXa (FIXa) and Xa (FXa) . This compound is utilized in various biochemical assays and research applications due to its specific interaction with these coagulation factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is synthesized through a series of peptide coupling reactionsThe reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxycarbonyl-D-Nle-Gly-Arg-pNA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, leading to the cleavage of the peptide bond and release of para-nitroaniline.
Oxidation and Reduction: The methoxycarbonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using trypsin or other proteases in a buffered aqueous solution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Hydrolysis: Produces para-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is widely used in scientific research due to its specific interactions with coagulation factors. Some of its applications include:
Biochemical Assays: Used as a substrate in assays to measure the activity of coagulation factors IXa and Xa.
Drug Development: Employed in the screening of potential inhibitors of coagulation factors, which are targets for anticoagulant drugs.
Biological Research: Utilized in studies to understand the mechanisms of blood coagulation and related disorders.
Industrial Applications: Used in the production of diagnostic kits for coagulation factor activity measurement.
Wirkmechanismus
Methoxycarbonyl-D-Nle-Gly-Arg-pNA exerts its effects by serving as a substrate for coagulation factors IXa and Xa. The compound binds to the active site of these enzymes, leading to the cleavage of the peptide bond and release of para-nitroaniline. This reaction can be monitored spectrophotometrically, as para-nitroaniline absorbs light at a specific wavelength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl-Ile-Glu-Gly-Arg-pNA: Another synthetic trypsin substrate used in similar biochemical assays.
Methoxycarbonyl-D-Leu-Gly-Arg-pNA: A closely related compound with a different amino acid sequence.
Uniqueness
Methoxycarbonyl-D-Nle-Gly-Arg-pNA is unique due to its specific interaction with coagulation factors IXa and Xa, making it a valuable tool in coagulation research and drug development .
Eigenschaften
IUPAC Name |
methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXULFKIPLAHKX-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)








